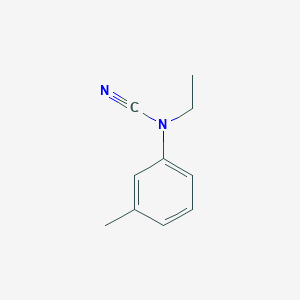
N-cyano-N-ethyl-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-N-ethyl-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyano group (–CN) and an ethyl group (–C2H5) attached to the nitrogen atom of the aniline ring, along with a methyl group (–CH3) at the 3-position of the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-N-ethyl-3-methylaniline can be achieved through several methods. One common approach involves the cyanoacetylation of aniline derivatives. This process typically involves the reaction of aniline with cyanoacetic acid or its derivatives under specific conditions. For example, the reaction can be carried out by stirring aniline with ethyl cyanoacetate at elevated temperatures, often in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyano-N-ethyl-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
N-cyano-N-ethyl-3-methylaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-cyano-N-ethyl-3-methylaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N-ethyl-N-methylaniline: Similar to N-cyano-N-ethyl-3-methylaniline but lacks the cyano group.
N-cyano-N-methylaniline: Contains a cyano group and a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a cyano group and an ethyl group attached to the nitrogen atom, along with a methyl group at the 3-position of the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
ethyl-(3-methylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-3-12(8-11)10-6-4-5-9(2)7-10/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
UWTWVJZIKDEMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C#N)C1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13315572.png)
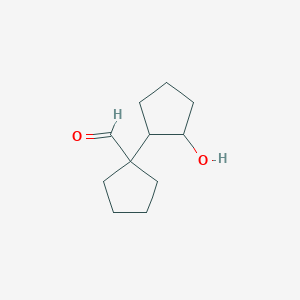
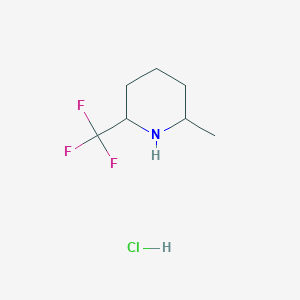
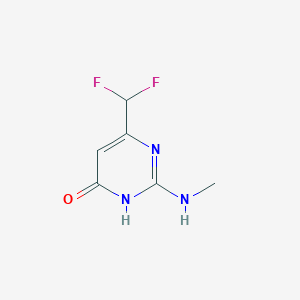
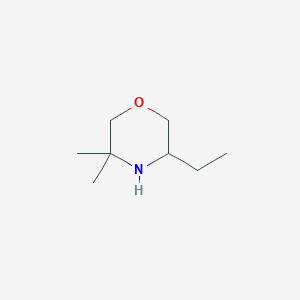
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
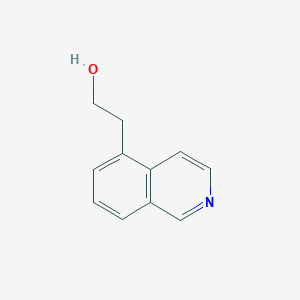
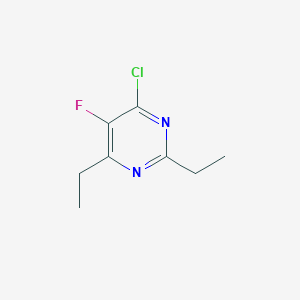
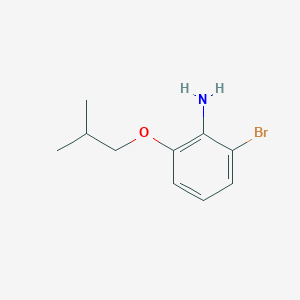
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)
